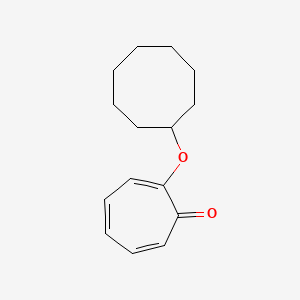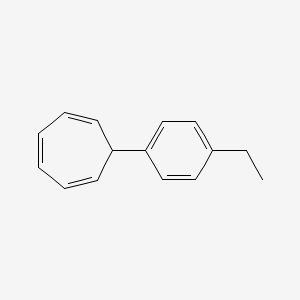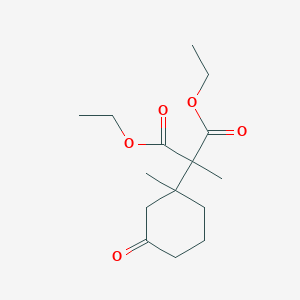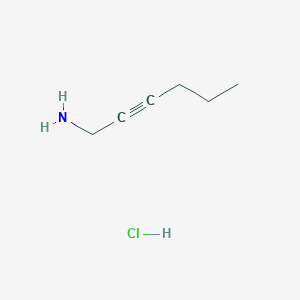![molecular formula C14H16O3P+ B14401858 (1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium CAS No. 88648-43-5](/img/structure/B14401858.png)
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium is a complex organic compound that features a naphthalene ring, an ethoxy group, and a phosphonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium typically involves the reaction of 2-(naphthalen-2-yl)ethanol with a phosphonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to a phosphine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Applications De Recherche Scientifique
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The phosphonium ion plays a crucial role in facilitating these interactions through electrostatic and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Naphthyl)ethanol: Shares the naphthalene ring and ethoxy group but lacks the phosphonium ion.
1-Naphthalen-2-yl-ethylamine: Contains a naphthalene ring and an ethylamine group, differing in functional groups.
Ethanone, 1-(2-naphthalenyl): Features a naphthalene ring with a ketone group instead of the ethoxy and phosphonium groups.
Uniqueness
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium is unique due to the presence of the phosphonium ion, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
88648-43-5 |
|---|---|
Formule moléculaire |
C14H16O3P+ |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
1-hydroxyethyl-(2-naphthalen-2-ylethoxy)-oxophosphanium |
InChI |
InChI=1S/C14H16O3P/c1-11(15)18(16)17-9-8-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10-11,15H,8-9H2,1H3/q+1 |
Clé InChI |
ZFXVBJRLFMSXRO-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


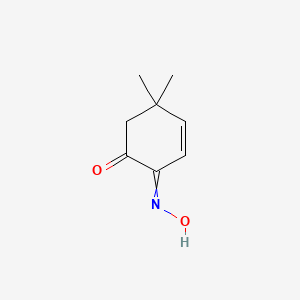
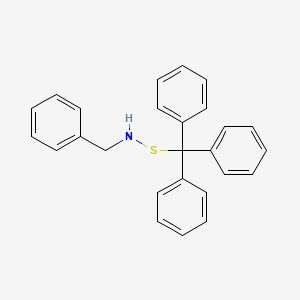
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)


![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
